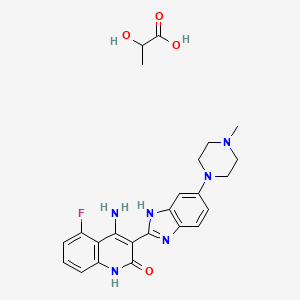
D,L-Carnitine-d3 Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D,L-Carnitine-d3 Chloride: is a deuterated form of carnitine, which is a quaternary ammonium compound involved in the metabolism of fatty acids. This compound is used as an internal standard for the quantification of carnitine in various biological samples . It is a stable isotope-labeled compound, which means it contains deuterium atoms, making it useful in mass spectrometry and other analytical techniques .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D,L-Carnitine-d3 Chloride involves the incorporation of deuterium atoms into the carnitine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated trimethylamine with a deuterated precursor of carnitine, followed by the addition of hydrochloric acid to form the chloride salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization and chromatography to remove any impurities .
化学反应分析
Types of Reactions: D,L-Carnitine-d3 Chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the carnitine structure can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The chloride ion can be substituted with other anions or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or silver nitrate.
Major Products Formed:
Oxidation: Formation of carnitine aldehyde or carnitine ketone.
Reduction: Regeneration of the hydroxyl group in carnitine.
Substitution: Formation of carnitine derivatives with different anions or functional groups.
科学研究应用
Chemistry: D,L-Carnitine-d3 Chloride is used as an internal standard in mass spectrometry for the quantification of carnitine and its derivatives in various samples. This helps in accurate measurement and analysis of carnitine levels in biological and environmental samples .
Biology: In biological research, this compound is used to study the metabolism of fatty acids and the role of carnitine in cellular processes. It is also used in studies related to mitochondrial function and energy production .
Medicine: In medical research, this compound is used to investigate carnitine deficiencies and related metabolic disorders. It is also used in clinical studies to monitor carnitine levels in patients undergoing treatment for various conditions .
Industry: In the pharmaceutical industry, this compound is used in the development and quality control of carnitine-based supplements and medications. It is also used in the production of deuterated compounds for research and development purposes .
作用机制
D,L-Carnitine-d3 Chloride functions by facilitating the transport of long-chain fatty acids into the mitochondrial matrix, where they undergo β-oxidation to produce energy. The deuterium atoms in the compound do not alter its biological activity but make it useful for tracing and quantification in analytical studies . The molecular targets include carnitine transporters and enzymes involved in fatty acid metabolism .
相似化合物的比较
L-Carnitine-d3 Chloride: A deuterated form of L-carnitine, used for similar purposes in analytical studies.
Decanoyl-L-Carnitine-d3 Chloride: A deuterated form of decanoyl-L-carnitine, used as an internal standard for the quantification of decanoyl-L-carnitine.
Valeryl-L-Carnitine-d3 Chloride: A deuterated form of valeryl-L-carnitine, used for the quantification of valeryl-L-carnitine.
Uniqueness: D,L-Carnitine-d3 Chloride is unique due to its ability to serve as an internal standard for both D- and L- forms of carnitine, making it versatile for various analytical applications. Its deuterated nature enhances its stability and accuracy in mass spectrometry .
属性
IUPAC Name |
4-[dimethyl(trideuteriomethyl)azaniumyl]-3-hydroxybutanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXCENBLGFBQJM-NIIDSAIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)CC(CC(=O)[O-])O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


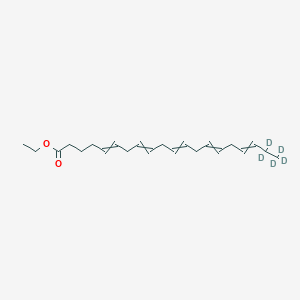

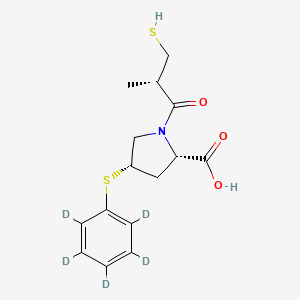
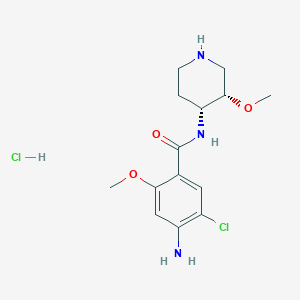
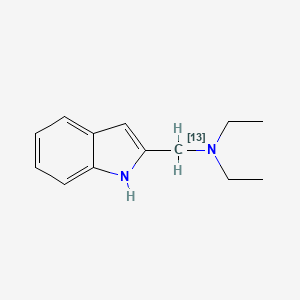

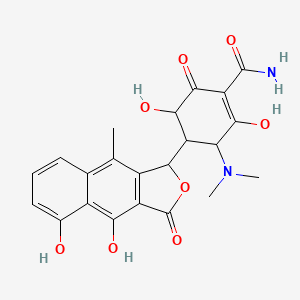
![6-[(3-chloro-2-fluorophenyl)methyl]-1-(1,1-dideuterio-1-hydroxy-3-methylbutan-2-yl)-4-oxo-7-(trideuteriomethoxy)quinoline-3-carboxylic acid](/img/structure/B1141234.png)
